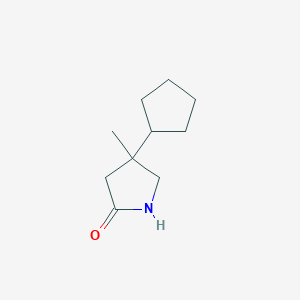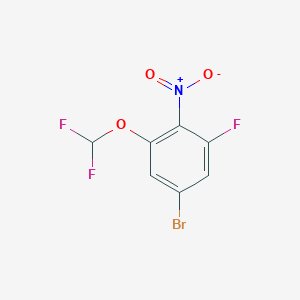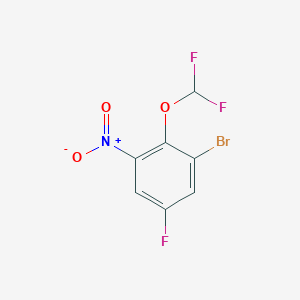
4-Cyclopentyl-4-methylpyrrolidin-2-one
Overview
Description
4-Cyclopentyl-4-methylpyrrolidin-2-one is a chemical compound with the molecular formula C10H17NO and a molecular weight of 167.25 g/mol . It is intended for research use only.
Molecular Structure Analysis
The InChI code for 4-Cyclopentyl-4-methylpyrrolidin-2-one is 1S/C10H17NO/c1-10(6-9(12)11-7-10)8-4-2-3-5-8/h8H,2-7H2,1H3,(H,11,12) . This indicates the presence of a pyrrolidin-2-one ring with a methyl group and a cyclopentyl group attached to the same carbon . The analysis of molecular structures often involves techniques such as X-ray crystallography and molecular dynamics simulations .Chemical Reactions Analysis
While specific chemical reactions involving 4-Cyclopentyl-4-methylpyrrolidin-2-one are not available, the field of reaction analysis has seen significant advancements. For instance, ReactionCode is a new open-source format that allows encoding and decoding of a reaction into a machine-readable code .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Cyclopentyl-4-methylpyrrolidin-2-one are not fully detailed in the available resources. The storage temperature is room temperature .Scientific Research Applications
Pharmaceutical Synthesis
4-Cyclopentyl-4-methylpyrrolidin-2-one: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structure is pivotal in the creation of drugs that exhibit a range of biological activities. For instance, derivatives of this compound have been utilized in the development of medications with antimicrobial , anti-inflammatory , and anticancer properties .
Material Science
In material science, this compound’s unique chemical properties can be harnessed to create novel materials with specific characteristics. Researchers explore its use in the development of polymeric materials that could have applications in medical devices or as part of biodegradable plastics .
Chemical Synthesis
As a building block in chemical synthesis, 4-Cyclopentyl-4-methylpyrrolidin-2-one is involved in the preparation of complex organic molecules. Its reactivity makes it suitable for constructing heterocyclic compounds , which are core structures in many natural products and synthetic drugs .
Chromatography
This compound can also play a role in analytical chemistry, particularly in chromatography . It may be used as a standard or reference compound in the calibration of equipment used to separate and analyze complex mixtures .
Agrochemical Research
In agrochemical research, derivatives of 4-Cyclopentyl-4-methylpyrrolidin-2-one could be investigated for their potential as pesticides or herbicides . The compound’s structure allows for the synthesis of molecules that interact with biological systems in specific ways, which can be leveraged to control pests and weeds .
Enantioseparation Studies
The compound’s chiral nature makes it an interesting subject for enantioseparation studies . It can be used to understand the mechanisms of chiral discrimination, which is crucial for producing enantiomerically pure substances in the pharmaceutical industry .
Future Directions
The future of synthetic chemistry, including compounds like 4-Cyclopentyl-4-methylpyrrolidin-2-one, is promising. With the continuous development of new technologies and methodologies, the field is expected to advance significantly . The design of new pyrrolidine compounds with different biological profiles is an area of ongoing research .
properties
IUPAC Name |
4-cyclopentyl-4-methylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-10(6-9(12)11-7-10)8-4-2-3-5-8/h8H,2-7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMUFNCDUFYDMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC1)C2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopentyl-4-methylpyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















